N-(2,6-Dimethylphenyl)formamide
Description
N-(2,6-Dimethylphenyl)formamide (CAS: 607-92-1) is an aromatic amide with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol. Its structure features a formyl group (-CHO) attached to the nitrogen of a 2,6-dimethyl-substituted phenyl ring. Key physical properties include a melting point of 166–170°C, boiling point of 305.5°C, density of 1.075 g/cm³, and solubility in common organic solvents . The compound is synthesized via the reaction of 2,6-dimethylaniline with formylating agents, achieving yields up to 79% under optimized conditions . Its spectral characteristics, such as ¹H NMR signals at δ 8.34 (formyl proton) and 7.38–7.06 (aromatic protons), provide insights into its electronic environment .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLHOOOTXXVJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339473 | |
| Record name | N-(2,6-Dimethylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-92-1 | |
| Record name | 2',6'-Formoxylidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,6-Dimethylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',6'-DIMETHYLFORMANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VMK4UK5HA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formic Acid-Mediated Synthesis
The most straightforward route to N-(2,6-Dimethylphenyl)formamide involves the direct reaction of 2,6-dimethylaniline with formic acid. This method leverages the nucleophilic properties of the amine, where the formyl group is transferred under reflux conditions. Typical protocols involve heating equimolar quantities of 2,6-dimethylaniline and formic acid at 100–120°C for 4–6 hours, achieving yields of 70–85%. Side products, such as N,N’-bis(2,6-dimethylphenyl)urea, may form due to over-formylation or oxidation, necessitating careful temperature control.
Reaction Conditions:
Formic Anhydride as an Acylating Agent
Formic anhydride offers enhanced reactivity compared to formic acid, enabling milder reaction conditions. In this approach, 2,6-dimethylaniline reacts with formic anhydride at 60–80°C, producing the formamide within 2–3 hours. The absence of water minimizes hydrolysis side reactions, improving purity.
Optimized Protocol:
Formyl Chloride: A High-Yield Alternative
Formyl chloride, though highly reactive and hazardous, provides near-quantitative yields. The reaction is conducted in anhydrous dichloromethane at 0–5°C to suppress HCl-induced side reactions. Triethylamine is added to scavenge HCl, ensuring a clean reaction.
Example Procedure:
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Molar Ratio: 1:1.1
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Solvent: Dichloromethane
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Base: Triethylamine (1.2 equiv)
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Temperature: 0–5°C
Catalytic N-Formylation with Carbon Dioxide
Zinc-Catalyzed Reductive Formylation
A groundbreaking method employs CO₂ as a carbonyl source, reduced in situ by phenylsilane in the presence of a zinc-based catalyst. This approach, developed by the Royal Society of Chemistry, enables sustainable synthesis under mild conditions. The mechanism involves CO₂ insertion into a Zn–N bond, followed by hydride transfer from silane to generate the formamide.
Key Steps:
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Catalyst Preparation: Zn(OAc)₂ and N-heterocyclic carbene ligands form the active species.
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Reaction Conditions:
Advantages:
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Utilizes CO₂, a renewable feedstock.
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Avoids stoichiometric acid derivatives.
Industrial Production Methods
Continuous Flow Processes
Industrial-scale synthesis prioritizes efficiency and safety. Continuous flow reactors enable precise control over exothermic formylation reactions, reducing thermal degradation risks. A patented method for related formamides uses tubular reactors with in-line distillation to remove water, achieving >90% conversion.
Typical Parameters:
Solvent Recycling and Waste Minimization
Industrial plants integrate solvent recovery systems to minimize waste. For example, toluene from azeotropic distillation is purified and reused, reducing operational costs by 20–30%.
Comparative Analysis of Synthesis Routes
Key Insights:
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Formic Anhydride balances yield and practicality for lab-scale synthesis.
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Catalytic CO₂ methods, while lower-yielding, align with green chemistry principles.
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Industrial Processes favor continuous systems for throughput and safety.
Mechanistic Insights and Side Reactions
Acid-Catalyzed Pathway
Protonation of the amine by formic acid enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Competing pathways include:
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Over-formylation: Excess reagent leads to diarylurea formation.
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Oxidation: Trace peroxides oxidize formamide to nitro derivatives.
Chemical Reactions Analysis
Types of Reactions: 2’,6’-Dimethylformanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a methyl group, yielding 2,6-dimethylaniline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: 2,6-Dimethylbenzoic acid.
Reduction: 2,6-Dimethylaniline.
Substitution: Various nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
Organic Synthesis
Intermediates in Chemical Reactions
N-(2,6-Dimethylphenyl)formamide serves as an important intermediate in organic synthesis. It is involved in the formation of various nitrogen-containing compounds through nucleophilic substitution reactions. The compound can react with electrophiles to yield substituted products, which are essential in the synthesis of complex molecules.
Case Study: Nucleophilic Substitution Reactions
A study demonstrated that this compound could effectively participate in nucleophilic substitution reactions with pentachloropyridine. The reaction conditions were optimized to achieve high yields of the desired products. The results indicated that the compound's structure allows for selective nucleophilic attack by either its nitrogen or oxygen atoms, depending on the substituents present on the aromatic ring .
| Reaction Conditions | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Reaction with Pentachloropyridine | Acetonitrile | 85 | 90 |
| Reaction with Pentachloropyridine | THF | 70 | 41 |
| Reaction with Pentachloropyridine | Ethanol | 83 | 30 |
Pharmaceutical Applications
Synthesis of Bioactive Compounds
This compound is utilized in the synthesis of various pharmaceutical compounds. It has been linked to the production of key intermediates for drugs targeting cancer and other diseases. Specifically, it plays a role in synthesizing quinolone antibiotics and other therapeutic agents.
Case Study: Pharmaceutical Intermediates
Research has shown that N-formyl compounds derived from formamides are crucial in synthesizing important pharmaceuticals such as 1,2-dihydroquinolines and cancer chemotherapeutic agents. The ability to modify the structure of this compound allows for the development of new drug candidates with enhanced efficacy .
Dye and Pigment Production
Building Block for Dyes
This compound is also employed as a building block in dye and pigment production. Its chemical properties facilitate the creation of colorants used in textiles and other materials.
Case Study: Dye Manufacturing
In dye production processes, this compound is used to synthesize azo dyes and other pigment formulations. Its reactivity enables it to form stable links with various chromophores, enhancing color stability and intensity .
Material Science
Applications in Polymer Chemistry
The compound has applications in polymer chemistry as well, where it can act as a precursor for polyamide synthesis. The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2’,6’-Dimethylformanilide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The methyl groups at the 2 and 6 positions influence the compound’s reactivity and steric properties, affecting its interactions with other molecules .
Comparison with Similar Compounds
N-(2,6-Dichlorophenyl)formamide
- Molecular Formula: C₇H₅Cl₂NO
- Molecular Weight : 190.03 g/mol .
- Physical Properties: Crystalline solid with solubility in water and methanol.
- Spectral Data: Limited NMR data available, but chlorine substituents (electron-withdrawing) are expected to deshield aromatic protons, shifting their signals upfield compared to methyl-substituted analogs.
- Key Difference: Chlorine substituents enhance intermolecular dipole interactions, likely increasing melting points and reducing solubility in nonpolar solvents compared to methyl groups .
N-(2,6-Dimethylphenyl)acetamide
- Molecular Formula: C₁₀H₁₃NO
- Molecular Weight : 163.22 g/mol .
- Physical Properties: No explicit data in evidence, but acetyl groups generally lower melting points compared to formamides due to reduced hydrogen bonding.
- Spectral Data : The acetyl group (-COCH₃) generates distinct ¹H NMR signals near δ 2.1 (methyl protons) and a carbonyl carbon signal around δ 170 in ¹³C NMR .
N-(4-Methylphenyl)formamide
- Molecular Formula: C₈H₉NO
- Phase Behavior : Exhibits disordered-to-ordered phase transitions under thermal stress, a property shared with N-(2,6-Dichlorophenyl)formamide .
- Key Difference : The para-methyl substituent creates a less sterically hindered structure compared to 2,6-dimethyl analogs, influencing crystal packing and thermal stability .
Structural and Electronic Effects on Properties
- Substituent Influence :
- Methyl Groups (Electron-Donating) : Enhance solubility in organic solvents and stabilize aromatic protons in NMR via shielding effects .
- Chlorine Atoms (Electron-Withdrawing) : Increase molecular polarity, leading to stronger crystalline packing (higher melting points) and distinct pharmacological activities .
- Hydrogen Bonding : Formamide derivatives exhibit stronger hydrogen bonding (N-H···O=C) than acetamide analogs, affecting melting points and solubility .
Comparative Data Table
Biological Activity
N-(2,6-Dimethylphenyl)formamide, also known as 2,6-Dimethylformanilide, is a compound that has garnered attention due to its potential biological activities and interactions with various biomolecules. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.
This compound is characterized by its formamide group, which imparts unique chemical reactivity. It plays a significant role in the production of nitrogenous compounds such as L-glutamate and L-lysine. The compound is primarily utilized as a nitrogen source in various biochemical processes.
Cellular Effects
The compound's impact on cellular functions is largely attributed to its role in metabolic pathways that synthesize essential nitrogenous compounds. Its interaction with cellular components can influence metabolic rates and overall cell viability. Research indicates that this compound may modulate cellular responses by altering nitrogen metabolism.
The breakdown of this compound occurs through enzymatic action, particularly by formamidase. This enzymatic activity leads to the release of ammonia and other metabolites, which can further participate in various biochemical reactions. The compound's formyl group is reactive and can engage in nucleophilic addition reactions, forming intermediates that are crucial for subsequent reactions within metabolic pathways.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
Case Studies
- Metabolic Pathway Analysis : A study examining the metabolic pathways involved in the synthesis of nitrogenous compounds highlighted the role of this compound as a precursor in producing important amino acids. This underscores its relevance in both industrial applications and biological systems.
- Toxicity Assessment : Research on related compounds has indicated that exposure to high concentrations can lead to significant liver damage and alterations in enzyme levels (e.g., ALT and AST). Although direct studies on this compound are scarce, these findings suggest careful consideration of its safety profile .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Nitrogen Source | Acts as a precursor for nitrogenous compounds like L-glutamate and L-lysine |
| Enzymatic Breakdown | Metabolized by formamidase leading to ammonia release |
| Potential Toxicity | Similarities to DMF indicate possible liver toxicity at high doses |
| Pharmacological Use | Explored for drug development and synthesis of biologically active compounds |
Q & A
Q. What are the common synthetic routes for N-(2,6-Dimethylphenyl)formamide, and how do reaction conditions influence yield?
Methodological Answer:
- Route 1: Reacting N-(2,6-dimethylphenyl)chloroacetamide with diethylamine in toluene under stirring and controlled temperature (0–5°C) yields intermediates, which can be further formylated .
- Route 2: Direct formylation of 2,6-xylidine (2,6-dimethylaniline) using formic acid or ethyl formate under reflux conditions. For example, heating 2,6-xylidine with formic acid (98%) at 110°C for 6 hours produces the target compound with ~94% yield .
- Key Variables: Temperature, solvent polarity (toluene vs. ethanol), and stoichiometric ratios of reagents critically affect reaction efficiency. Impurities such as unreacted xylidine or over-formylated byproducts require purification via recrystallization (e.g., using ethanol) .
Q. How can the physicochemical properties of this compound be experimentally determined?
Methodological Answer:
- Melting Point: 166–170°C (lit.), determined via capillary tube method after recrystallization .
- Density: 1.075 g/cm³, measured using a pycnometer or gas displacement method .
- Spectroscopic Data:
- ¹H NMR (CDCl₃): δ = 8.34 (s, 1H, formyl H), 7.15–7.06 (m, 3H, aromatic H), 2.30–2.23 (s, 6H, methyl H) .
- ¹³C NMR (CDCl₃): δ = 165.2 (formyl C), 135.4–127.8 (aromatic C), 18.9–18.7 (methyl C) .
- Chromatographic Purity: Reverse-phase HPLC with C18 columns (retention time ~0.7 min) and UV detection at 254 nm .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Assign signals using ¹H and ¹³C NMR in CDCl₃, focusing on the formyl proton (δ ~8.3 ppm) and methyl groups (δ ~2.2 ppm). Overlapping aromatic signals may require 2D-COSY or HSQC for resolution .
- Infrared (IR) Spectroscopy: Key peaks include N–H stretch (~3300 cm⁻¹), C=O stretch (~1670 cm⁻¹), and aromatic C–H bends (~750 cm⁻¹) .
- HPLC Analysis: Use a mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Monitor for impurities (e.g., residual 2,6-xylidine) with relative response factors (RRF) calibrated against standards .
Advanced Research Questions
Q. How does the crystal structure of this compound derivatives inform molecular conformation and intermolecular interactions?
Methodological Answer:
- Crystallography: Single-crystal X-ray diffraction (SC-XRD) using SHELXL software reveals torsional angles and packing motifs. For example, in N-(2,6-dimethylphenyl)sulfonamide derivatives, the C–SO₂–NH–C torsion angle is 88.0°, with benzene rings tilted at 49.8° .
- Hydrogen Bonding: Intermolecular N–H···O bonds form zig-zag chains (e.g., NH···O distance = 2.12 Å), stabilizing the lattice. Compare with analogues (e.g., 2,5-dimethylphenyl derivatives) to assess substituent effects on packing .
- Software: SHELX suite (SHELXL for refinement, SHELXS for structure solution) is preferred for small-molecule crystallography due to robust handling of twinning and high-resolution data .
Q. What advanced analytical techniques are used to assess impurities in this compound, and how are limits established?
Methodological Answer:
- HPLC-MS/MS: Quantify trace impurities (e.g., N-formyl byproducts) using a QDa detector. Calibrate with reference standards (e.g., N-(2-hydroxy-5-[...]phenyl)formamide, RRF = 1.00) .
- Validation Parameters:
- Linearity: R² ≥ 0.995 over 0.1–1.5% concentration range.
- LOQ: 0.05% for major impurities (Table 1, ).
- Pharmacopeial Limits: Total impurities ≤0.5% (w/w), with individual unspecified impurities ≤0.1% .
Q. How do substituents on the aromatic ring influence the reactivity and stability of this compound derivatives?
Methodological Answer:
- Steric Effects: 2,6-Dimethyl groups hinder electrophilic substitution (e.g., nitration) at the para position, directing reactions to the meta position. Compare with N-(2,4-dimethylphenyl) analogues for regioselectivity trends .
- Stability Studies: Accelerated degradation (40°C/75% RH for 6 months) shows methyl groups reduce hydrolysis susceptibility vs. chloro-substituted derivatives (e.g., N-(2,6-dichlorophenyl)formamide degrades 3× faster) .
- Computational Modeling: DFT calculations (B3LYP/6-311+G*) predict Hammett σ values for substituents, correlating with experimental pKa (e.g., σ = +0.18 for methyl groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
